Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H8IN3O2 and a molecular weight of 341.1 g/mol. This compound features an imidazo[1,2-a]pyridine core, characterized by the presence of both a cyano group and an iodine atom, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science. The compound is classified as a heterocyclic organic compound due to its ring structure containing nitrogen atoms.
The synthesis of ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate typically involves several key steps:
The synthesis may require specific solvents such as toluene or ethyl acetate and reagents like tert-butyl hydroperoxide for oxidation processes. Reaction conditions, including temperature and time, are critical for optimizing yield and purity.
The molecular structure of ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate can be represented by its canonical SMILES notation: CC(=O)N1C=C(C(=C(N=C1)C#N)I)C(=O)OCC
. This indicates the presence of an ethyl ester functional group attached to the carboxylic acid moiety.
Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions:
These reactions are significant for developing new compounds with tailored properties for specific applications.
The mechanism of action for ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. For example, it may inhibit specific pathways related to cellular processes, potentially affecting cancer cell proliferation or other disease mechanisms. The precise molecular targets are still under investigation but are crucial for understanding its therapeutic potential.
Key chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly alter these properties, making this compound versatile for research applications.
Ethyl 8-cyano-3-iodoimidazo[1,2-A]pyridine-2-carboxylate has several noteworthy applications:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8